molecular formula C16H16N4OS B7071236 N-cyclopentyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide

N-cyclopentyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B7071236
M. Wt: 312.4 g/mol
InChI Key: GAPCWGZMWVPAGW-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that features a unique fusion of imidazo[2,1-b][1,3]thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-cyclopentyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-15(13-11-19-10-9-18-16(19)22-13)20(12-5-1-2-6-12)14-7-3-4-8-17-14/h3-4,7-12H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPCWGZMWVPAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(C2=CC=CC=N2)C(=O)C3=CN4C=CN=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form the imidazo[2,1-b][1,3]thiazole core. The cyclopentyl group is then introduced through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols.

Scientific Research Applications

N-cyclopentyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-cyclopentylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole

Uniqueness

N-cyclopentyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to the presence of both cyclopentyl and pyridin-2-yl groups, which can enhance its biological activity and selectivity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

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